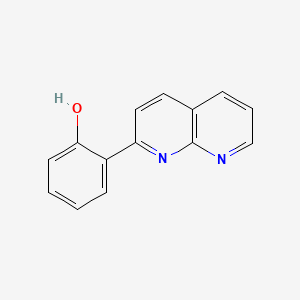

2-(1,8-ナフチリジン-2-イル)フェノール

概要

説明

2-(1,8-ナフチリジン-2-イル)フェノール: は、ナフチリジンとフェノール部分を含む複素環式化合物です。 この化合物は、サイトカイン誘発性シグナル伝達および転写活性化因子1(STAT1)の転写活性を選択的に増強する能力で知られており、科学研究における貴重なツールとなっています .

2. 製法

合成経路と反応条件: 2-(1,8-ナフチリジン-2-イル)フェノールの合成は、さまざまな方法によって達成できます。 一般的なアプローチの1つは、空気雰囲気下、水溶性イリジウム触媒の存在下、(2-アミノピリジン-3-イル)メタノールと第2級アルコールの脱水素カップリングによるものです . この方法は、目的の生成物を中程度から高収率(62-88%)で与えます。

工業生産方法: 2-(1,8-ナフチリジン-2-イル)フェノールの具体的な工業生産方法は広く文書化されていませんが、関連するナフチリジン化合物の合成では、効率的な触媒系と環境に優しいアプローチの使用が強調されています .

科学的研究の応用

2-(1,8-Naphthyridin-2-yl)phenol has a wide range of applications in scientific research:

作用機序

2-(1,8-ナフチリジン-2-イル)フェノールは、サイトカイン誘発性STAT1転写活性を選択的に増強することで、その効果を発揮します . この増強は、インターフェロンガンマに応答してSTAT1のチロシンリン酸化を延長することで達成され、STAT1依存性遺伝子発現の持続時間と強度が増加します . この化合物は、STAT3や核因子κB(NF-κB)などの他の転写因子には影響しません .

6. 類似化合物の比較

類似化合物:

ゲミフロキサシン: ナフチリジンコアを含むフルオロキノロン系抗生物質であり、細菌感染症の治療に使用されます.

2-アミノ-1,8-ナフチリジン: さまざまな複素環式化合物の合成に使用される関連化合物.

独自性: 2-(1,8-ナフチリジン-2-イル)フェノールは、他の転写因子に影響を与えることなく、STAT1転写活性を選択的に増強する点で独自です . この特異性により、STAT1シグナル伝達経路とその病気における影響に焦点を当てた研究において、貴重なツールとなっています .

生化学分析

Biochemical Properties

2-(1,8-Naphthyridin-2-yl)phenol plays a significant role in biochemical reactions by selectively enhancing STAT1 transcription activity. It does not affect the transcription activities of STAT3 or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound prolongs IFN-γ-induced tyrosine phosphorylation of STAT1 in NIH3T3 cells and accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells . The interactions of 2-(1,8-Naphthyridin-2-yl)phenol with STAT1 are crucial for its biochemical properties, as it enhances the expression of STAT1 target genes such as interferon regulatory factor 1 .

Cellular Effects

2-(1,8-Naphthyridin-2-yl)phenol has notable effects on various types of cells and cellular processes. It enhances the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, leading to increased STAT1-dependent transcription . This compound has been shown to inhibit the proliferation of human breast cancer and fibrosarcoma cells by enhancing the antiproliferative effects of IFN-γ . Additionally, 2-(1,8-Naphthyridin-2-yl)phenol does not affect cells lacking STAT1, indicating its specific action on STAT1-dependent pathways .

Molecular Mechanism

The molecular mechanism of 2-(1,8-Naphthyridin-2-yl)phenol involves its selective enhancement of STAT1 transcription activity. This compound increases the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, which may underlie its enhancement of STAT1-dependent transcription . By prolonging the phosphorylation state of STAT1, 2-(1,8-Naphthyridin-2-yl)phenol enhances the expression of STAT1 target genes and accentuates the antiproliferative effects of IFN-γ in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,8-Naphthyridin-2-yl)phenol have been observed to change over time. This compound has been shown to prolong the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The stability and degradation of 2-(1,8-Naphthyridin-2-yl)phenol in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of 2-(1,8-Naphthyridin-2-yl)phenol vary with different dosages in animal models. At a concentration of 45 µM, this compound enhances IFN-γ-induced STAT1-dependent signaling without affecting STAT3-dependent signaling or NF-κB-dependent signaling . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, but it is important to consider the dosage when evaluating the effects of 2-(1,8-Naphthyridin-2-yl)phenol in animal models .

Metabolic Pathways

2-(1,8-Naphthyridin-2-yl)phenol is involved in metabolic pathways that enhance STAT1 activity. It increases the expression of STAT1 target genes and prolongs the phosphorylation state of STAT1 in response to IFN-γ . The specific enzymes or cofactors that interact with 2-(1,8-Naphthyridin-2-yl)phenol in these metabolic pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels are significant for its role in enhancing STAT1 activity .

Transport and Distribution

The transport and distribution of 2-(1,8-Naphthyridin-2-yl)phenol within cells and tissues involve its cell-permeable nature. This compound selectively enhances cytokine-induced STAT1 transcription activity without affecting STAT3 or NF-κB transcription activity . The specific transporters or binding proteins that interact with 2-(1,8-Naphthyridin-2-yl)phenol have not been extensively studied, but its localization and accumulation within cells are crucial for its function .

Subcellular Localization

2-(1,8-Naphthyridin-2-yl)phenol is localized within cells where it selectively enhances STAT1 transcription activity. This compound prolongs the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The specific targeting signals or post-translational modifications that direct 2-(1,8-Naphthyridin-2-yl)phenol to specific compartments or organelles have not been extensively studied, but its subcellular localization is important for its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,8-Naphthyridin-2-yl)phenol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Industrial Production Methods: While specific industrial production methods for 2-(1,8-Naphthyridin-2-yl)phenol are not extensively documented, the use of efficient catalytic systems and eco-friendly approaches is emphasized in the synthesis of related naphthyridine compounds .

化学反応の分析

反応の種類: 2-(1,8-ナフチリジン-2-イル)フェノールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応するキノンまたは他の酸化された誘導体を形成する可能性があります。

還元: 還元反応は、化合物を還元型に変換できます。これは、水素化ホウ素ナトリウムなどの還元剤の使用を伴うことがよくあります。

置換: フェノール性ヒドロキシル基は、アルキル化やアシル化などの置換反応に参加して、エーテルまたはエステルを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: ハロゲン化アルキルまたはハロゲン化アシルは、置換反応の典型的な試薬です。

主な生成物:

酸化: キノンまたは他の酸化された誘導体。

還元: 化合物の還元型。

置換: 導入された置換基に応じて、エーテルまたはエステル。

4. 科学研究における用途

2-(1,8-ナフチリジン-2-イル)フェノールは、科学研究において幅広い用途があります。

類似化合物との比較

Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.

2-Amino-1,8-naphthyridine: A related compound used in the synthesis of various heterocyclic compounds.

Uniqueness: 2-(1,8-Naphthyridin-2-yl)phenol is unique in its selective enhancement of STAT1 transcription activity without affecting other transcription factors . This specificity makes it a valuable tool in research focused on STAT1 signaling pathways and their implications in disease .

生物活性

2-(1,8-Naphthyridin-2-yl)phenol (commonly referred to as 2-NP) is a phenolic compound that has garnered attention for its biological activities, particularly in cancer research. This compound selectively enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1), which plays a crucial role in mediating immune responses and inhibiting tumor cell proliferation.

- Molecular Formula : C13H10N2O

- Molecular Weight : 222.24 g/mol

- CAS Number : 65182-56-1

- Physical State : Solid

- Solubility : Soluble in DMSO (≥10 mg/ml)

- Melting Point : 193-196 °C

2-NP acts as a selective enhancer of STAT1 transcription activity without affecting STAT3 or NF-κB pathways. This specificity is significant because it allows for targeted therapeutic strategies in conditions where STAT1 is beneficial, such as in certain cancer types. The compound prolongs the tyrosine phosphorylation of STAT1 induced by interferon-gamma (IFN-γ), thereby enhancing its antiproliferative effects in various cancer cell lines, including MCF-7 (human breast cancer) and fibrosarcoma cells .

Anticancer Properties

- Inhibition of Cell Proliferation :

- IC50 Values :

- Mechanistic Insights :

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-NP | MCF7 | ~6.53 | |

| Staurosporine | MCF7 | ~4.51 | |

| 2-NP | Fibrosarcoma Cells | Not specified |

Enhancer of Immune Response

The ability of 2-NP to enhance STAT1 activity suggests its role in modulating immune responses. By amplifying the effects of IFN-γ, it may improve the efficacy of immunotherapies targeting tumors that exploit immune evasion mechanisms.

Case Studies

Several studies have documented the effects of 2-NP:

- Study on Human Cancer Cells : A study reported that treatment with 2-NP resulted in a two-fold increase in STAT1-dependent reporter gene expression, which correlated with enhanced antiproliferative effects against human cancer cells .

- Combination Therapies : Research indicates that combining 2-NP with other chemotherapeutic agents may yield synergistic effects, potentially leading to lower required dosages and reduced side effects .

特性

IUPAC Name |

2-(1,8-naphthyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425411 | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-56-1 | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-NP?

A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.

Q2: What are the potential anticancer effects of 2-NP?

A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。